Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Catalog No.
S1541586
CAS No.
122019-53-8
M.F
C12H19NO5
M. Wt
257.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-Boc-3-oxopiperidine-2-carboxylate

Synthesizing 2,3-disubstituted piperidines for KRAS G12D inhibitors requires precise regiocontrol. This orthogonally protected β-keto ester avoids self-condensation and ensures correct substitution patterns.

  • Enables enolate alkylations & mild reductive transformations.
  • Prevents side reactions with N-Boc protection; methyl ester facilitates mild reductions.
  • Eliminates procurement risks: 4-carboxylate isomer yields wrong geometry; free base causes purity loss.
  • Consistent batch quality for drug discovery; in stock for immediate shipping.

CAS Number

122019-53-8

Product Name

Methyl 1-Boc-3-oxopiperidine-2-carboxylate

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-oxopiperidine-1,2-dicarboxylate

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h9H,5-7H2,1-4H3

InChI Key

BEKOYYXLZWEFQT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)OC

Synonyms

Methyl 1-Boc-3-oxopiperidine-2-carboxylate, 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate, 1-Boc-3-oxo-piperidine-2-carboxylic acid methyl ester, N-Boc-3-oxopiperidine-2-carboxylic acid methyl ester, Methyl N-Boc-3-oxopipecolinate

Purity

≥98%

Package Size

500 mg, 1 g, 5 g

Methyl 1-Boc-3-oxopiperidine-2-carboxylate (CAS 122019-53-8) is an orthogonally protected beta-keto ester building block built on a piperidine scaffold. It features a reactive C3 ketone, a C2 methyl ester for functionalization, and an N-Boc protecting group that directs regioselective transformations [1]. In pharmaceutical procurement and process chemistry, this compound is primarily sourced as a foundational precursor for synthesizing 2,3-disubstituted piperidines, fused bicyclic systems, and non-covalent kinase inhibitors. Its specific substitution pattern offers a predictable reactivity profile for enolate alkylations, reductive aminations, and hydride reductions, making it a critical raw material for advanced drug discovery campaigns[2].

Research Fit

1
3‑oxo‑2‑carboxylate regioisomer for scaffold‑specific medicinal chemistry
2
Boc‑protected amine and methyl ester as orthogonal handles for sequential derivatization
3
Biocatalytic entry to enantiomerically enriched cis‑3‑hydroxypiperidine‑2‑carboxylate

Substituting Methyl 1-Boc-3-oxopiperidine-2-carboxylate with closely related analogs, such as the 4-carboxylate isomer or unprotected variants, disrupts downstream synthetic pathways. The 4-carboxylate isomer (CAS 71233-25-5) is a common procurement substitute but yields 3,4-disubstituted piperidines, which possess different spatial geometries and fail to meet the vector requirements of targeted therapies like KRAS G12D inhibitors [1]. Furthermore, attempting to use the unprotected free base leads to intermolecular self-condensation between the secondary amine and the C3 ketone, resulting in purity degradation and batch failures [2]. Finally, substituting the methyl ester with an ethyl ester reduces electrophilicity, necessitating harsher reduction conditions that can compromise the acid-sensitive Boc group.

Substitution Risk

Simple piperidinones lack α‑ketoester
1‑Boc‑3‑piperidone and similar synthons omit the critical α‑ketoester motif, altering reactivity and diastereoselectivity.
Regioisomeric oxopiperidine carboxylates change connectivity
2‑oxo‑3‑carboxylate isomers produce different scaffold geometry; downstream target binding may be lost.
Reported antimicrobial activity may not transfer to analogs
MIC‑based assay responses are compound‑specific; substitution risks invalidating biological screening results.

Regiocontrol for 2,3-Disubstituted Piperidine Scaffolds

For the synthesis of complex pharmaceutical intermediates, the position of the ester group dictates the final scaffold geometry. Methyl 1-Boc-3-oxopiperidine-2-carboxylate provides the C2-carboxylate handle required to synthesize 2,3-disubstituted piperidines, such as tert-butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, a critical intermediate for KRAS G12D inhibitors [1]. In contrast, the widely available 4-carboxylate isomer (CAS 71233-25-5) exclusively yields 3,4-disubstituted derivatives. This positional shift alters the spatial geometry of the resulting bicyclic cores, rendering them inactive against specific target kinases.

Evidence DimensionScaffold Geometry and Target Fit
Target Compound DataYields 2,3-disubstituted piperidines (essential for specific kinase inhibitor cores)
Comparator Or BaselineEthyl 1-Boc-3-oxopiperidine-4-carboxylate (Yields 3,4-disubstituted piperidines)
Quantified Difference100% divergence in downstream structural class
ConditionsMulti-step synthesis of fused bicyclic kinase inhibitors

Buyers targeting specific chiral piperidine cores for oncology drug discovery must procure the 2-carboxylate to ensure the correct functional group vectors.

Regiochemistry
Head-to-head
3‑oxo‑2‑carboxylate vs. 2‑oxo‑3‑carboxylate isomer
Scaffold connectivity determines downstream products
Cannot be interconverted without complete resynthesis

Enhanced Reductive Processability to Diol Intermediates

The conversion of the beta-keto ester to a diol is a frequent bottleneck in scaling up piperidine building blocks. The methyl ester of 1-Boc-3-oxopiperidine-2-carboxylate exhibits higher electrophilicity compared to its ethyl ester counterpart. This allows for reduction to tert-butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate using lithium borohydride (LiBH4) at room temperature (20-25 °C) [1]. The ethyl ester requires elevated temperatures or stronger reducing agents, which increases the risk of premature Boc-deprotection or unwanted side reactions.

Evidence DimensionReductive Cleavage Conditions
Target Compound DataComplete reduction with LiBH4 at room temperature (20-25 °C)
Comparator Or BaselineEthyl 1-Boc-3-oxopiperidine-2-carboxylate (Requires elevated temperatures or stronger hydrides)
Quantified DifferenceLower activation energy barrier, enabling room-temperature processing
ConditionsLiBH4 reduction in THF/Methanol

Procuring the methyl ester minimizes energy costs and byproduct formation during the critical diol-forming reduction step in scale-up campaigns.

Stereoselectivity
Reported
Exclusive cis; ≥80% ee via baker's yeast
Predictable chiral entry for 3‑hydroxypipecolic acid synthons
Substrate‑dependent; other regioisomers may give different outcomes

Prevention of Intermolecular Self-Condensation

Unprotected 3-oxopiperidine-2-carboxylates are prone to intermolecular Schiff base formation and self-condensation due to the simultaneous presence of a secondary amine and a reactive C3 ketone. The N-Boc protection in Methyl 1-Boc-3-oxopiperidine-2-carboxylate sterically and electronically shields the nitrogen atom, inhibiting these degradation pathways [1]. This results in a stable building block that maintains >98% purity over extended storage, whereas the unprotected free base degrades into oligomeric mixtures at room temperature.

Evidence DimensionShelf Stability and Purity Retention
Target Compound Data>98% purity maintained during standard storage; no self-condensation
Comparator Or BaselineUnprotected methyl 3-oxopiperidine-2-carboxylate (Rapid oligomerization at room temperature)
Quantified DifferenceNear-total suppression of Schiff base oligomerization
ConditionsAmbient storage and standard laboratory handling

The N-Boc protected form is essential for procurement to ensure reproducible batch-to-batch reactivity and avoid yield losses associated with degraded starting materials.

Antimicrobial (MIC)
Data to verify
Sub‑µg/mL activity against MRSA strains reported
Supports antimicrobial screening context
Source‑specific review; comparator context with ciprofloxacin
Physicochemical
Predicted
Liquid, LogP 1.07 vs. solid 1‑Boc‑3‑piperidone
Altered handling and chromatographic behavior
Predicted values; experimental verification recommended

Synthesis of Non-Covalent KRAS G12D Inhibitors

Leveraging its regioselective 2,3-substitution pattern, this compound is a starting material for synthesizing the fused bicyclic cores found in advanced non-covalent KRAS G12D inhibitors [1]. Its ability to undergo mild reduction to the corresponding diol allows for the precise construction of chiral piperidine derivatives required for target binding.

Development of Fused Bicyclic Piperidine Scaffolds

The adjacent ketone and ester functionalities make this compound suitable for constructing fused bicyclic systems, such as octahydro-1H-pyrido[1,2-a]pyrazines. The N-Boc group ensures that the initial cyclization or functionalization steps occur without side reactions at the piperidine nitrogen, ensuring processability and yield [2].

Stereoselective Synthesis of 3-Hydroxypipecolic Acid Derivatives

The beta-keto ester moiety can be stereoselectively reduced to yield cis- or trans-3-hydroxypiperidine-2-carboxylates. The use of the methyl ester facilitates these reductions under milder conditions than the ethyl ester, providing a pathway to unnatural amino acids and peptidomimetics used in drug discovery[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral 3‑hydroxypipecolic acid synthesis
cis‑Diastereoselectivity and ee enrichment
Enantiomeric purity and stereochemical outcome
3‑Oxo‑2‑carboxylate piperidine library construction
Regioisomeric scaffold integrity
Scaffold connectivity vs. 2‑oxo regioisomer
Antimicrobial screening: Gram‑positive pathogens
Reported MIC context
MIC and strain‑panel endpoints
PROTAC linker intermediate assembly
Orthogonal Boc/ester protection
Sequential deprotection efficiency

XLogP3

1.1

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